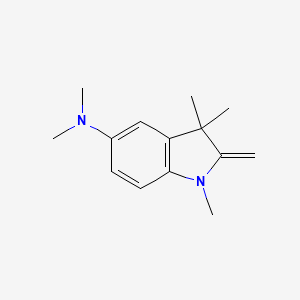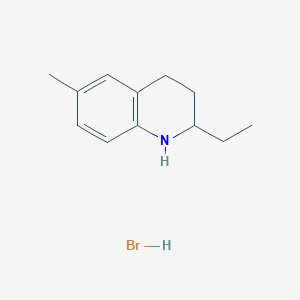
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a triple bond within a long carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate typically involves the esterification of octadeca-9,12,15-trienoic acid with 2,3-dihydroxypropyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions to ensure complete esterification. The reaction mixture is then purified using techniques like distillation or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes as catalysts can also be explored to achieve a more environmentally friendly and sustainable production method.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double and triple bonds into single bonds, leading to saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated derivatives with single bonds.
Substitution: Ethers and esters.
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, including its interaction with enzymes and cellular membranes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.
Industry: Utilized in the formulation of specialized lubricants and surfactants due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple double and triple bonds allow it to participate in various biochemical pathways, potentially modulating cellular processes and signaling pathways. Its hydroxyl groups enable it to form hydrogen bonds with biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydroxypropyl 9,12-octadecadienoate: Similar in structure but lacks the triple bond.
2,3-Dihydroxypropyl 9,12,15-octadecatrienoate: Similar but with different positions of double bonds.
Glyceryl monolinoleate: Contains similar functional groups but differs in the carbon chain structure.
Uniqueness
2,3-Dihydroxypropyl octadeca-9,12,15-trien-6-ynoate is unique due to the presence of both double and triple bonds within its carbon chain, which imparts distinct chemical and physical properties
Propiedades
| 93633-56-8 | |
Fórmula molecular |
C21H32O4 |
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl octadeca-9,12,15-trien-6-ynoate |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h3-4,6-7,9-10,20,22-23H,2,5,8,11,14-19H2,1H3 |
Clave InChI |
LSWRWSZVLAWUDP-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC=CCC#CCCCCC(=O)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)

